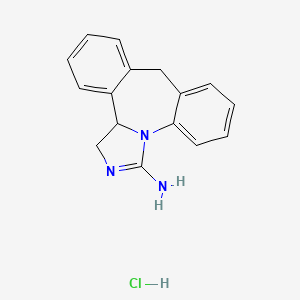

![molecular formula C5H4N4O B7819381 1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7819381.png)

1H-imidazo[5,1-f][1,2,4]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-imidazo[5,1-f][1,2,4]triazin-4-one is an organic compound with the molecular formula C5H4N4O. This compound is part of the imidazo[5,1-f][1,2,4]triazinone family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .

Mechanism of Action

Target of Action

Mefenamic acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Mefenamic acid acts by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a decrease in the formation of prostaglandins, leading to reduced inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Mefenamic acid is the arachidonic acid pathway. By inhibiting the COX-1 and COX-2 enzymes, Mefenamic acid prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating pain, fever, and inflammation .

Pharmacokinetics

Mefenamic acid exhibits linear pharmacokinetics . It is rapidly absorbed and has a large volume of distribution, indicating extensive tissue penetration . After a 100-milligram loading dose, followed by 50 milligrams every 12 hours, the steady-state maximum concentration in serum after a 1-hour infusion is approximately 0.6 µg/mL . The major route of elimination of Mefenamic acid is through the feces, primarily as unchanged drug .

Result of Action

The molecular and cellular effects of Mefenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Mefenamic acid reduces the inflammatory response, thereby alleviating pain and inflammation .

Action Environment

The action, efficacy, and stability of Mefenamic acid can be influenced by various environmental factors. For instance, the presence of food can increase its tolerability . Additionally, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and hepatic function .

Biochemical Analysis

Biochemical Properties

CID 11535567 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cysteine proteases, which are involved in protein degradation and processing. The interaction between CID 11535567 and these enzymes is characterized by tight binding and reversible inhibition, which helps regulate the activity of the target proteases . Additionally, CID 11535567 interacts with proteins involved in cellular signaling pathways, influencing various physiological processes.

Cellular Effects

CID 11535567 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CID 11535567 has been shown to affect the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling pathways . This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, CID 11535567 can alter gene expression patterns, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of CID 11535567 involves several key interactions at the molecular level. CID 11535567 exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, CID 11535567 can inhibit the activity of cysteine proteases by binding to their active sites, preventing substrate cleavage . Additionally, CID 11535567 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CID 11535567 can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that CID 11535567 is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to CID 11535567 in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of CID 11535567 vary with different dosages in animal models. At lower doses, CID 11535567 can exhibit beneficial effects, such as enhanced cellular function and improved physiological responses . At higher doses, CID 11535567 may induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which CID 11535567 exerts its optimal effects without causing toxicity.

Metabolic Pathways

CID 11535567 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the regulation of metabolic flux and metabolite levels, influencing processes such as amino acid metabolism and energy production . CID 11535567 can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of CID 11535567 within cells and tissues are mediated by specific transporters and binding proteins. CID 11535567 can be transported across cellular membranes via active transport mechanisms, involving transporter proteins . Once inside the cells, CID 11535567 can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

CID 11535567 exhibits distinct subcellular localization patterns, which can affect its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, CID 11535567 may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes such as protein synthesis, energy production, and gene regulation.

Preparation Methods

The synthesis of 1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves a multi-step process starting from imidazoles. One common synthetic route includes:

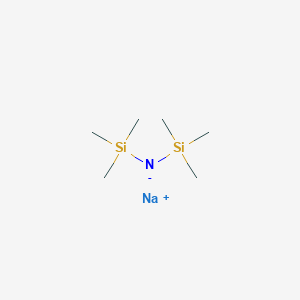

Electrophilic Amination:

Cyclization: The aminated imidazole undergoes cyclization to form the triazinone ring.

Functionalization: The final step involves functionalizing the key positions on the triazinone ring to achieve the desired compound.

Industrial production methods often involve optimizing these steps to ensure safety and scalability. For example, reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .

Scientific Research Applications

1H-imidazo[5,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing into its potential as an anticancer agent, antiviral compound, and in other therapeutic areas.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence

Comparison with Similar Compounds

1H-imidazo[5,1-f][1,2,4]triazin-4-one can be compared with other similar compounds such as:

Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar triazine ring but differ in the position of the imidazole ring fusion.

Imidazo[4,5-b][1,2,4]triazines: These compounds also have a triazine ring but with different substitution patterns and properties

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name |

1H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHUZJPITMUICY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)N=CNN2C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=O)N=CNN2C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B7819309.png)

![prop-2-enyl (E)-3-[3,4-bis(prop-2-enoxy)phenyl]prop-2-enoate](/img/structure/B7819337.png)

![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)